molecular formula C11H12N2O2 B11896640 Ethyl 4-amino-1H-indole-6-carboxylate

Ethyl 4-amino-1H-indole-6-carboxylate

Cat. No.: B11896640
M. Wt: 204.22 g/mol
InChI Key: VPXWIIOLYYBYCD-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-indole-6-carboxylate is a high-value chemical building block in organic synthesis and medicinal chemistry. Its structure, featuring both an electron-rich amino group and a versatile ethyl ester, makes it a privileged scaffold for constructing more complex molecules. This compound serves as a critical precursor in the synthesis of various pharmacologically active indole derivatives. Indole-based compounds are extensively researched for their diverse biological activities, which include potential anticancer, antiviral, and anti-inflammatory properties . Specifically, functionalized indole carboxylates are key intermediates in developing inhibitors for therapeutic targets like EGFR and VEGFR-2 tyrosine kinases, which are significant in oncology research . The molecular architecture of this compound allows for further functionalization at multiple sites, enabling researchers to explore structure-activity relationships and develop novel chemical entities for drug discovery programs . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 4-amino-1H-indole-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-5-9(12)8-3-4-13-10(8)6-7/h3-6,13H,2,12H2,1H3

InChI Key

VPXWIIOLYYBYCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CNC2=C1)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Amino 1h Indole 6 Carboxylate and Its Analogues

Strategies for the Construction of the Indole (B1671886) Ring System

The formation of the indole nucleus is a cornerstone of this synthesis. Various methods have been developed, with the Fischer indole synthesis being a classic and widely employed approach.

Fischer Indole Synthesis and Related Cyclization Reactions

The Fischer indole synthesis is a robust reaction that forms an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org Discovered by Emil Fischer in 1883, this method remains a cornerstone of indole synthesis. wikipedia.org The reaction is typically catalyzed by Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃). wikipedia.org

The mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation triggers a rsc.orgrsc.org-sigmatropic rearrangement, a key step that forms the crucial carbon-carbon bond. youtube.com This is followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

For the synthesis of 4-substituted indoles, the regioselectivity of the Fischer indole synthesis is a critical consideration. The nature of the substituent on the phenylhydrazine ring can influence the outcome. Electron-donating groups on the phenylhydrazine generally accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.com When a meta-substituted phenylhydrazine is used, a mixture of 4- and 6-substituted indoles can be formed. youtube.com The reaction conditions, including the acidity of the medium and steric factors, can be optimized to favor the desired isomer. youtube.comthermofisher.com

A significant advancement in this area is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This modification expands the scope of the Fischer indole synthesis. wikipedia.org

Alternative Indole Annulation Approaches

While the Fischer indole synthesis is prominent, several other annulation strategies provide access to the indole framework, particularly for constructing highly substituted derivatives. nih.gov These methods often offer alternative regiochemical control and functional group tolerance.

One powerful strategy involves the intramolecular cycloaddition of ynamides and conjugated enynes. nih.gov This approach is highly modular and allows for the construction of indolines bearing multiple substituents on the benzene (B151609) ring, which can then be oxidized to the corresponding indoles. nih.gov

Transition-metal-free annulation methods have also gained significant attention. rsc.org These can involve acid- or base-catalyzed cyclizations, photochemical reactions, or electrochemical methods, often utilizing readily available starting materials. rsc.org For instance, the cyclization of 2-alkynylaniline derivatives is a significant approach for building 2-substituted and 2,3-disubstituted indoles. nih.gov

Palladium-catalyzed reactions have proven particularly versatile. The Catellani reaction, for example, allows for the vicinal functionalization of aryl halides, enabling the synthesis of polysubstituted arenes that are otherwise difficult to access. researchgate.net This has been applied to the synthesis of C4-aminated indoles through a domino process involving the cross-coupling of o-iodoaniline, N-benzoyloxyamines, and norbornadiene. acs.org

Introduction of the Amino Functionality at the C-4 Position

The placement of an amino group at the C-4 position of the indole ring is a key step in the synthesis of the target molecule. This can be achieved through either indirect methods, such as a nitration-reduction sequence, or by direct amination.

Nitration-Reduction Sequences for Amination

A common and well-established method for introducing an amino group onto an aromatic ring is through a two-step nitration and subsequent reduction sequence. This indirect approach involves the initial introduction of a nitro group (NO₂) onto the indole ring, followed by its reduction to an amino group (NH₂).

The nitration of the indole-6-carboxylate precursor would be the first step. The regioselectivity of this electrophilic aromatic substitution is crucial for selectively introducing the nitro group at the desired C-4 position. The directing effects of the existing substituents on the indole ring will influence the position of nitration. Following nitration, the nitro group is then reduced to the amine. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or other metal-based reductions.

Direct Amination Methodologies

Direct amination methods offer a more atom-economical approach to installing the amino group at the C-4 position. These methods avoid the multi-step process of nitration and reduction.

Palladium-catalyzed C-H amination has emerged as a powerful tool for the direct introduction of nitrogen-containing functional groups. researchgate.net For instance, a palladium/norbornene cooperative catalysis has been utilized for the selective C-H bond amination of aryl iodides, which can be adapted for indole systems. researchgate.net The Catellani reaction, combined with a retro-Diels-Alder strategy, has been successfully employed for the synthesis of highly functionalized 4-aminoindoles from o-iodoaniline. acs.org

Furthermore, palladium(II)-catalyzed C4-selective functionalization of indoles using a transient directing group strategy has been developed for various transformations, including amination. acs.org This approach allows for regioselective C-H activation and subsequent bond formation at the C4-position. acs.org

Esterification at the C-6 Carboxylate Position

The final key transformation is the esterification of the carboxylic acid at the C-6 position to yield the ethyl ester. This is a standard and well-understood reaction in organic chemistry.

The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the indole-6-carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to remove the water that is formed as a byproduct. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an activated ester, which then readily reacts with ethanol to form the ethyl ester. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would generate the corresponding acid chloride, which reacts smoothly with ethanol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Another approach involves the direct reaction of the carboxylic acid with an alkylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate or cesium carbonate. This method, known as Williamson ether synthesis for esters, can also be effective.

Direct Esterification Techniques

Direct esterification represents the most straightforward approach to producing ethyl 4-amino-1H-indole-6-carboxylate. The Fischer-Speier esterification is the archetypal method in this category, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The general mechanism, which is a reversible process, begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, TsOH). This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol (in this case, ethanol). A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. To drive the equilibrium towards the ester, it is common practice to use an excess of the alcohol, which often serves as the solvent, and/or to remove the water as it forms.

While specific literature for the direct Fischer esterification of 4-amino-1H-indole-6-carboxylic acid is not prevalent, the methodology is widely applied to various carboxylic acids, including other indole derivatives. For instance, a

Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Amino 1h Indole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of Ethyl 4-amino-1H-indole-6-carboxylate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment, including the effects of the electron-donating amino group and the electron-withdrawing ethyl carboxylate group.

The indole (B1671886) N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 11.0 ppm, a characteristic feature for this functional group in many indole systems. nih.gov The protons of the ethyl ester will present as a quartet for the methylene (B1212753) (-CH₂) group around 4.0-4.4 ppm and a triplet for the methyl (-CH₃) group around 1.1-1.4 ppm. rsc.orgrsc.org

The aromatic protons on the indole core (H2, H5, and H7) will resonate in the aromatic region. The H2 proton on the pyrrole (B145914) ring is anticipated as a signal between 7.0 and 7.4 ppm. The H5 and H7 protons on the benzene (B151609) ring will appear as distinct singlets or narrow doublets due to their isolation from other protons. The electron-donating amino group at C4 is expected to shield the adjacent H5, shifting its signal upfield relative to the H7 proton, which is adjacent to the electron-withdrawing ester group. The two protons of the amino group (-NH₂) are expected to produce a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
N1-H (Indole)> 11.0Broad Singlet (br s)Acidic proton, often exchanges with D₂O.
H7~7.8 - 8.2Singlet (s) or Doublet (d)Deshielded by adjacent ester group.
H2~7.0 - 7.4Singlet (s) or Triplet (t)Position on the electron-rich pyrrole ring.
H5~6.8 - 7.1Singlet (s) or Doublet (d)Shielded by adjacent amino group.
-NH₂Variable (e.g., ~5.0)Broad Singlet (br s)Chemical shift is concentration and solvent dependent.
-OCH₂CH₃~4.0 - 4.4Quartet (q)Coupled to the adjacent -CH₃ protons. rsc.org
-OCH₂CH₃~1.1 - 1.4Triplet (t)Coupled to the adjacent -CH₂ protons. rsc.org

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms of the core structure plus the two carbons of the ethyl group.

The most downfield signal will be that of the ester carbonyl carbon (C=O), predicted to be in the range of 165-170 ppm. rsc.orgrsc.org The carbons of the indole ring will resonate in the 100-150 ppm region. The carbon atom attached to the amino group (C4) is expected to be significantly shielded, while the carbons attached to the ester (C6) and the indole nitrogen (C7a, C3a) will be deshielded. The carbons of the ethyl group are expected at approximately 60 ppm for the -CH₂- and 14 ppm for the -CH₃. nih.govrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Ester)165 - 170
C4 (C-NH₂)140 - 148
C7a135 - 140
C3a128 - 135
C2122 - 128
C6 (C-COOEt)120 - 125
C5110 - 115
C7105 - 110
C398 - 105
-OCH₂CH₃59 - 62
-OCH₂CH₃14 - 15

While less common due to its lower sensitivity and the low natural abundance of the ¹⁵N isotope, ¹⁵N NMR spectroscopy offers direct insight into the chemical environment of the nitrogen atoms. acs.org The spectrum for this compound would show two distinct signals.

The indole nitrogen (N1) is expected to resonate in a region characteristic of pyrrole-like nitrogens, which is typically between 125 and 160 ppm relative to liquid ammonia (B1221849). The nitrogen of the primary aromatic amino group (N4) would appear further upfield, generally in the range of 30 to 60 ppm, consistent with anilinic amines. These distinct chemical shifts allow for the unambiguous differentiation between the two nitrogen environments within the molecule.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and definitively establishing the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. The most prominent correlation would be between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. This confirms the presence of the ethyl ester moiety. Weaker, long-range couplings might also be observed between protons on the aromatic ring, helping to confirm their relative positions.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern on the indole ring. It shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:

A correlation from the methylene protons (-OCH₂) to the ester carbonyl carbon (C=O).

Correlations from the indole N-H proton to neighboring carbons C2, C3a, and C7a.

A three-bond correlation from the H5 proton to the carbon bearing the amino group (C4) and the carbon bearing the ester group (C6).

A three-bond correlation from the H7 proton to the C6 carbon.

These HMBC cross-peaks would provide unequivocal evidence for the 4-amino and 6-carboxylate substitution pattern on the indole framework.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching region (3200-3500 cm⁻¹) should be prominent, featuring distinct bands for the primary amine (-NH₂, typically two bands for asymmetric and symmetric stretching) and the indole N-H (one band). nih.gov A strong, sharp absorption corresponding to the C=O stretch of the conjugated ester is expected around 1680-1710 cm⁻¹. rsc.org The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as complex absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O, C-N, and C-C stretching and various bending vibrations.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (Amine, asymm. & symm.)3350 - 3500Medium
N-H Stretch (Indole)~3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 2980Medium
C=O Stretch (Ester)1680 - 1710Strong
N-H Bend (Amine)1580 - 1650Medium-Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ester)1100 - 1300Strong
C-N Stretch (Amine)1250 - 1350Medium

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its structural framework. While specific experimental Raman spectra for this compound are not widely published, its spectrum can be predicted based on extensive studies of indole and its derivatives. nih.govchemicalbook.comnih.gov The spectrum is expected to be dominated by the characteristic vibrations of the indole ring, with distinct contributions from the amino and ethyl carboxylate substituents.

Key Raman bands for the indole nucleus arise from in-plane ring breathing modes, C-H bending, and ring stretching vibrations. researchgate.net The introduction of an amino group at the C4 position and an ethyl carboxylate at the C6 position would introduce new vibrational modes and shift existing ones. The amino group (-NH₂) would exhibit characteristic N-H stretching and bending modes. The ethyl carboxylate group (-COOEt) would show prominent peaks corresponding to the C=O stretching vibration, as well as C-O stretching and various modes from the ethyl chain.

A comparison with the Raman spectrum of indole itself provides a baseline for identifying the substituent-induced shifts and new bands. researchgate.net

Table 1: Predicted Characteristic Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Origin
N-H Stretch (Amine) 3300-3500 Primary Amine Group
N-H Stretch (Indole) ~3400 Indole Ring
C-H Stretch (Aromatic) 3050-3150 Indole Ring
C-H Stretch (Aliphatic) 2850-3000 Ethyl Group
C=O Stretch 1680-1720 Ethyl Ester Carbonyl
Indole Ring Skeletal Vibrations 1400-1600 C=C Stretching in Benzene/Pyrrole Rings
N-H Bend (Amine) 1550-1650 Primary Amine Group

This table is predictive and based on characteristic vibrational frequencies of functional groups and data from related indole compounds. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₂N₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement, typically using an electrospray ionization (ESI) source coupled with an Orbitrap or TOF analyzer, would aim to match this theoretical value to within a few parts per million (ppm), confirming the elemental composition. mdpi.com

For instance, in the analysis of a related compound, 3-Carbamoylmethyl-indole-1-carboxylic acid ethyl ester, HRMS (ES+) provided a measured m/z of 269.0895 for the [M+Na]⁺ adduct, against a calculated value of 269.0897, demonstrating the high accuracy of the technique. mdpi.com For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed in positive ion mode.

Table 2: HRMS Data for this compound

Property Value
Molecular Formula C₁₁H₁₂N₂O₂
Molar Mass 204.23 g/mol
Theoretical Exact Mass [M] 204.0899
Expected [M+H]⁺ Ion 205.0972

The fragmentation pattern in mass spectrometry reveals the connectivity of atoms within a molecule. The structure of this compound contains several likely points of cleavage under ionization, primarily within the ethyl ester group. nih.gov General fragmentation patterns for esters involve the loss of the alkoxy group and McLafferty rearrangements. libretexts.org The aromatic indole core is relatively stable and would likely remain intact as a major fragment.

A plausible fragmentation pathway for this compound would include:

Loss of an ethoxy radical (•OCH₂CH₃): The primary alpha-cleavage for an ethyl ester, resulting in a stable acylium ion.

Loss of ethylene (B1197577) (C₂H₄): A common McLafferty rearrangement for esters with an ethyl chain or longer, leading to a carboxylic acid radical cation.

Loss of the entire carboxylate group: Cleavage of the bond between the indole ring and the carbonyl carbon.

MS/MS analysis of the parent ion ([M+H]⁺ at m/z 205) would confirm these pathways.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Predicted) Lost Fragment Fragment Structure Fragmentation Pathway
177 C₂H₄ [M-C₂H₄+H]⁺ McLafferty Rearrangement
160 C₂H₅O• [M-C₂H₅O]⁺ α-cleavage (loss of ethoxy radical)

This table is predictive, based on established fragmentation rules for esters and aromatic amines. nih.govlibretexts.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule. The indole ring is the primary chromophore and fluorophore in this compound. nih.gov The absorption and emission wavelengths are sensitive to the substituents on the ring and the polarity of the solvent. core.ac.uknih.gov

While direct data for the title compound is limited, studies on the highly analogous Methyl 6-amino-1H-indole-4-carboxylate provide significant insight. nih.gov The presence of the electron-donating amino group and the electron-withdrawing carboxylate group on the aromatic ring creates a "push-pull" system, which typically results in a red-shift (bathochromic shift) of the absorption and emission maxima compared to unsubstituted indole. nih.gov The fluorescence quantum yield, a measure of emission efficiency, is also strongly influenced by these substituents. For related 6-aminoindole (B160974) derivatives, the quantum yield can be modest, but converting the ester to a carboxylic acid has been shown to increase it significantly. nih.gov

The energy difference between the lowest energy absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift. A larger Stokes shift is often observed in more polar solvents due to the reorientation of solvent molecules around the excited-state dipole of the fluorophore.

Table 4: Photophysical Properties of the Analogous Methyl 6-amino-1H-indole-4-carboxylate

Property Value Solvent Reference
λ_abs (max) ~310 nm Methanol nih.gov
λ_em (max) ~400 nm Methanol nih.gov
Quantum Yield (Φ) Low (exact value not specified) - nih.gov

Data presented is for the structural analog Methyl 6-amino-1H-indole-4-carboxylate and is expected to be similar for the ethyl ester.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as Ethyl 1H-indole-2-carboxylate , reveals key structural features common to this class of compounds. nih.gov

Indole carboxylates often crystallize in common space groups like P2₁/c or P-1. nih.govmdpi.com A critical feature is the formation of hydrogen-bonded dimers. In Ethyl 1H-indole-2-carboxylate, the indole N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating a stable, centrosymmetric R²₂(10) ring motif. nih.gov The indole ring system itself is typically found to be nearly planar.

For this compound, the presence of the additional primary amino group at the C4 position would introduce further possibilities for hydrogen bonding. It could act as a hydrogen bond donor, interacting with carbonyl oxygens or other amine nitrogens of adjacent molecules, potentially leading to more complex and robust three-dimensional networks in the crystal lattice.

Table 5: Crystallographic Data for the Analogous Compound Ethyl 1H-indole-2-carboxylate

Parameter Value
Chemical Formula C₁₁H₁₁NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.5622
b (Å) 18.891
c (Å) 9.6524
β (°) 104.454
Volume (ų) 982.1
Z (molecules/unit cell) 4

Data from the Crystallography Open Database, entry for Ethyl 1H-indole-2-carboxylate. nih.gov

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials. unimelb.edu.aulucideon.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event. isterre.fr

No specific thermal analysis data for this compound has been reported. However, data for unsubstituted indole shows a single-step thermal degradation pattern, starting around 147-150°C and completing by 185-189°C, with a significant mass loss. researchgate.net

For this compound, a more complex, multi-step decomposition pattern would be expected.

Initial Decomposition: The ethyl carboxylate group is likely the least stable part of the molecule and would probably decompose first. This could involve the loss of ethanol (B145695) or ethylene and carbon dioxide.

Amine Group Decomposition: At higher temperatures, the amino group and the indole ring structure would begin to break down.

Final Pyrolysis: The remaining aromatic core would decompose at very high temperatures, eventually leaving a small char residue.

A DSC thermogram would reveal the energetics of these processes, showing endothermic peaks for melting and boiling, and exothermic peaks for decomposition events.

Table 6: Thermal Decomposition Data for Unsubstituted Indole

Technique Onset Temperature End Temperature Mass Loss Peak Decomposition Temp (T_max)
TGA ~147 °C ~185 °C 46.52% 163.37 °C

Data is for unsubstituted indole and serves as a baseline. researchgate.net The substituents on the target molecule are expected to alter these values.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique used to determine the thermal stability and decomposition characteristics of materials. In the study of a related but distinct compound, ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylate (EACIOIPC), TGA was performed under a dynamic nitrogen atmosphere at various heating rates. researchgate.net The analysis revealed a multi-stage decomposition process for this molecule.

The thermal decomposition of EACIOIPC occurred in three distinct stages. researchgate.net The initial stage of decomposition commenced at a temperature of 483 K and concluded at 563 K, resulting in a mass loss of 47.0%. researchgate.net The second stage began at 653 K and extended to 773 K, with a corresponding mass loss of 10.09%. researchgate.net The final stage of decomposition was observed from 773 K to 1113 K, contributing to a further mass loss of 17.38%. researchgate.net

Such detailed analysis, while not of this compound itself, illustrates the typical data obtained from TGA. For the target compound, a similar multi-stage decomposition would be expected, with specific temperature ranges and weight loss percentages characterizing its unique thermal stability profile.

Interactive Table: TGA Decomposition Stages of a Related Indole Compound (EACIOIPC) researchgate.net

Decomposition Stage Start Temperature (K) End Temperature (K) Mass Loss (%)
1 483 563 47.0
2 653 773 10.09

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is another essential thermal analysis technique that provides information about physical and chemical changes in a substance as it is heated. This method measures the temperature difference between a sample and an inert reference material. In the investigation of a different compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, both TGA and DTA were utilized for its characterization.

For the related spiro-oxindole derivative, EACIOIPC, the thermograms showed two distinct endothermic peaks, which are indicative of melting and subsequent decomposition processes. researchgate.net The presence of such peaks in a DTA curve is characteristic of thermal events that involve the absorption of heat.

While specific DTA data for this compound is not available in the referenced literature, the analysis of related compounds suggests that its DTA curve would likely exhibit endothermic peaks corresponding to its melting point and decomposition temperatures. The precise temperatures of these peaks would be unique to the compound's molecular structure and intermolecular forces.

Advanced Computational and Theoretical Chemistry Studies of Ethyl 4 Amino 1h Indole 6 Carboxylate

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For a molecule such as Ethyl 4-amino-1H-indole-6-carboxylate, these calculations can predict a wide range of properties, from its three-dimensional shape to its chemical reactivity.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable structure of the molecule. Conformational analysis extends this by exploring different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For flexible molecules, identifying the global minimum energy conformer is crucial as it is often the most populated and biologically relevant structure.

In studies of related heterocyclic compounds, geometry optimization is a standard initial step. For instance, in the analysis of a pyran derivative, the structure was optimized using DFT with the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.orgresearchgate.net This process determines crucial structural parameters like bond lengths and angles. Similarly, the analysis of a spiro[indoline-3,4′-pyran] derivative involved a detailed structural commentary on its nearly planar 2,3-dihydro-1H-indole ring system and the flattened-boat conformation of the 4H-pyran ring, with dihedral angles being precisely calculated. nih.gov

While specific optimized geometry data for this compound is not available in the provided search results, the following table illustrates the type of parameters that would be determined.

ParameterDescriptionSignificance
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.Provides insight into bond strength and order.
**Bond Angles (°) **The angle formed between three atoms across at least two bonds.Defines the molecule's basic shape and steric hindrance.
Dihedral Angles (°) The angle between two intersecting planes, defined by sets of three atoms.Describes the conformation of the molecule and the spatial relationship between different functional groups.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimentally obtained spectra, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. This correlation is a powerful tool for structural elucidation.

For example, a study on a synthesized 4H-pyran-3-carboxylate derivative involved a comparison between scaled theoretical IR values and experimental data, showing good agreement for key functional groups like N-H, C-H, and nitrile stretching vibrations. materialsciencejournal.org In another investigation of a pyrazolo[3,4-d]pyrimidine derivative, vibrational assignments were made in the 400-4000 cm⁻¹ region using the DFT technique and compared with literature experimental values. nih.gov

Specific vibrational frequency data for this compound is not present in the search results. A typical analysis would yield the following information:

Vibrational ModeDescriptionSignificance
N-H Stretching Vibration of the bond between nitrogen and hydrogen in the amino group and the indole (B1671886) ring.Its frequency can indicate the extent of hydrogen bonding.
C=O Stretching Vibration of the carbonyl group in the ethyl carboxylate moiety.A strong, characteristic band in the IR spectrum, sensitive to the electronic environment.
Aromatic C-H Stretching Vibrations of the C-H bonds on the indole ring.Occur at characteristic frequencies in the IR spectrum.
C-N Stretching Vibration of the bond between carbon and nitrogen atoms.Helps to identify the amino and indole functional groups.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. nih.gov

In the computational analysis of a 4H-pyran derivative, the HOMO and LUMO energies were calculated to understand the electronic transitions, with a simulated UV-Visible spectrum showing a hypsochromic (blue) shift in a polar solvent. materialsciencejournal.org For another molecule, the small estimated HOMO-LUMO energy gap indicated that the molecule is chemically reactive. nih.gov

Specific HOMO-LUMO data for this compound is not available in the search results. The table below outlines the key parameters derived from FMO analysis.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital.Related to the ionization potential and the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Related to the electron affinity and the ability to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between ELUMO and EHOMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, charge transfer, and the stability arising from electron delocalization. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions.

A study on a zinc phthalocyanine (B1677752) derivative utilized NBO analysis to investigate the stability and charge delocalization within the molecule. researchgate.net While specific NBO analysis for this compound is not found in the search results, this method would be instrumental in understanding the electronic interactions between the amino group, the indole ring, and the ethyl carboxylate substituent.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential.

MEP analysis has been used to identify the reactive sites in various molecules. For instance, in a study of a spiro[indoline-3,4′-pyran] derivative, the MEP map showed positive potential (blue) over hydrogen-donor areas and negative potential (red) over hydrogen-bond acceptors. nih.gov In another example, MEP analysis of a polymer illustrated that the O=S=O and NH₂ groups acted as electrophilic and nucleophilic sites, respectively, responsible for intramolecular charge transfer. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen of the amino group, making them sites for electrophilic attack. The hydrogen atoms of the amino group and the indole N-H would likely show positive potential, indicating them as sites for nucleophilic interactions.

Quantum Chemical Calculations for Electronic Properties

Beyond the standard DFT analyses, a range of other quantum chemical calculations can be performed to derive important electronic properties. These properties, often called quantum chemical descriptors, provide quantitative measures of a molecule's reactivity and stability.

These descriptors are typically calculated from the HOMO and LUMO energies and include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / (2η)).

These parameters have been calculated for various compounds to predict their reactivity. For example, a study on a pyrazolo[3,4-d]pyrimidine derivative computed these parameters to understand its electronic structure. nih.gov Although specific values for this compound are not available, these calculations would be essential for a complete theoretical characterization of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

There are no publicly available studies that have employed Molecular Dynamics (MD) simulations to investigate the conformational flexibility of this compound. Such studies would be instrumental in understanding how the molecule behaves in a dynamic environment, for instance, how its ethyl ester and amino groups orient themselves in different solvents or upon approaching a biological target. Furthermore, no research has been published detailing the solvation effects on this compound through computational means. Understanding how water molecules or other solvents arrange around the molecule is crucial for predicting its solubility, stability, and pharmacokinetic properties.

In Silico Modeling for Molecular Interactions

In silico modeling, a cornerstone of modern drug design and material science, has not been applied to this compound in any published research.

Molecular Docking Studies for Binding Site Analysis

No molecular docking studies have been reported for this compound. This computational technique is vital for predicting the binding affinity and orientation of a small molecule within the active site of a protein. The absence of such studies means there is no available data on its potential biological targets or its mode of interaction at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Model Development based on Chemical Descriptors

The development of Quantitative Structure-Activity Relationship (QSAR) models is a powerful method to correlate the chemical structure of a series of compounds with their biological activity. However, no QSAR models have been developed that include or are based on the chemical descriptors of this compound. This is primarily because no biological activity data for this specific compound has been published, which is a prerequisite for building a reliable QSAR model.

Reaction Mechanisms and Kinetic Investigations of Ethyl 4 Amino 1h Indole 6 Carboxylate Transformations

Study of Thermal Decomposition Pathways and Kinetics

The thermal decomposition of indole (B1671886) derivatives is a critical area of study to understand their stability and degradation pathways. While specific studies on Ethyl 4-amino-1H-indole-6-carboxylate are not extensively detailed, the thermal analysis of structurally related, complex indole compounds provides a framework for understanding its potential behavior.

Thermogravimetric analysis (TGA) is a common technique used to study the thermal decomposition of such compounds. researchgate.net For instance, studies on complex spiro-oxindole derivatives containing an indole moiety have been conducted under a dynamic nitrogen atmosphere at various heating rates (e.g., 10, 15, 20, and 30 K/min). researchgate.net Such analyses typically reveal a multi-stage decomposition process. A representative decomposition might show a first stage of significant mass loss (e.g., ~47%) occurring between 210°C and 290°C, followed by subsequent stages at higher temperatures with smaller mass losses. researchgate.net

The kinetics of these decomposition processes can be elucidated using model-free and model-fitting methods. researchgate.net

Model-Free Methods: Isoconversional methods like those developed by Friedman, Kissinger-Akahira-Sunose (KAS), and Flynn-Wall-Ozawa (FWO) are employed to calculate the apparent activation energy (Ea) as a function of the extent of conversion (α). researchgate.net These methods avoid the assumption of a specific reaction model. In typical studies, the activation energy may show a slight dependence on the extent of conversion. researchgate.net

Model-Fitting Methods: The Coats-Redfern (CR) method is a model-fitting approach used to determine the most probable reaction mechanism from a series of solid-state reaction models. researchgate.net

By applying these methods, researchers can determine key kinetic and thermodynamic parameters, such as activation energy (Ea), pre-exponential factor (A), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*). For a related complex indole, the average activation energy for the first stage of decomposition was found to be approximately 240-245 kJ/mol. researchgate.net

Table 1: Representative Kinetic Analysis Methods for Thermal Decomposition

Method Type Specific Method Information Obtained
Model-Free Friedman Activation Energy (Ea) vs. Conversion (α)
Model-Free Kissinger-Akahira-Sunose (KAS) Activation Energy (Ea) vs. Conversion (α)
Model-Free Flynn-Wall-Ozawa (FWO) Activation Energy (Ea) vs. Conversion (α)

Mechanistic Elucidation of Functional Group Transformations

The 4-amino group is a key functional handle that dictates much of the molecule's reactivity. It is a nucleophilic center and a strong activating group for electrophilic substitution on the indole ring.

Diazotization: Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions. This reaction provides a powerful method for further functionalizing the 4-position of the indole ring.

Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding amide. This transformation is often used as a protecting strategy for the amino group to moderate its reactivity during other transformations, such as nitration or halogenation.

Alkylation: The amino group can undergo alkylation, although over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N-alkylated derivatives.

Mannich Reaction: As a primary amine, the amino group can participate in the Mannich reaction, a three-component condensation with a non-enolizable aldehyde (like formaldehyde) and an active hydrogen compound. wikipedia.org

The ethyl carboxylate group at the 6-position is susceptible to nucleophilic acyl substitution.

Hydrolysis (Saponification): The most common reaction of the ester group is hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution) followed by acidic workup. The resulting 4-amino-1H-indole-6-carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides, through coupling reactions.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl ester can be converted to a different ester. For example, using sodium methoxide in methanol can lead to the formation of the corresponding methyl ester. nih.gov

Amidation: The ester can be directly converted to an amide by heating with a high concentration of an amine, although this reaction is often slow. A more common approach is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC).

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The amino group would likely need to be protected (e.g., via acylation) prior to this reduction.

Reactivity of the Indole Nitrogen (N-alkylation, N-acylation)

The N-H proton of the indole ring is weakly acidic and can be deprotonated by a suitable base, converting the nitrogen into a potent nucleophile. researchgate.net

N-alkylation: The deprotonated indole nitrogen readily attacks alkyl halides or other alkylating agents to form N-alkylated products. mdpi.com Common conditions involve using a base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetone. nih.govbeilstein-journals.org The choice of base and solvent system can be crucial to favor N-alkylation over reaction at other sites and to avoid hydrolysis of the ester group. nih.gov For instance, successful N-alkylation of ethyl indol-2-carboxylate has been achieved using aqueous KOH in acetone. nih.gov

N-acylation: The indole nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides. beilstein-journals.org This reaction is often performed in the presence of a base. N-acylation is generally chemoselective over C-acylation, especially when using stable acyl sources like thioesters. beilstein-journals.org The resulting N-acylindoles are important structural motifs in many biologically active molecules. beilstein-journals.org The presence of the electron-donating amino group at C4 would increase the nucleophilicity of the indole ring system, potentially affecting the conditions required for selective N-acylation.

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. researchgate.net

Electrophilic Substitution: The mechanism proceeds via a two-step process: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The indole nucleus is most reactive at the C3 position. However, in this compound, the positions of substitution are directed by the existing substituents.

The 4-amino group is a very strong activating, ortho-, para-directing group.

The 6-ester group is a deactivating, meta-directing group.

The indole nitrogen directs electrophiles to the C3 position.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the indole ring is generally difficult unless activated by strong electron-withdrawing groups. However, specific substrates can undergo nucleophilic substitution. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react regioselectively at the C2 position with various nucleophiles, with the methoxy (B1213986) group acting as a leaving group. nii.ac.jp For this compound, a standard SₙAr reaction is unlikely due to the presence of the strongly electron-donating amino group.

Kinetic Studies of Relevant Chemical Reactions

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and mechanistic details. As discussed in section 5.1, detailed kinetic analyses have been performed for the thermal decomposition of related indole compounds, yielding parameters like activation energy. researchgate.net

Structure Activity Relationship Sar Studies of Ethyl 4 Amino 1h Indole 6 Carboxylate Analogues

Influence of Substituents on Electronic and Steric Properties of the Indole (B1671886) Scaffold

The electronic and steric properties of the indole ring are highly sensitive to the nature and position of its substituents. nih.gov These properties, in turn, govern the molecule's reactivity and its ability to participate in various non-covalent interactions.

Computational studies, such as those using density functional theory (DFT), have shown that substituents can significantly alter the electron density of the indole ring. researchgate.netnih.gov Small, in-plane groups tend to increase the electron density, while larger, out-of-plane groups have a more minor effect. researchgate.netnih.gov For instance, the introduction of electron-withdrawing groups, such as nitro or halo groups, or electron-donating groups like amino or methoxy (B1213986) groups, can modulate the electronic distribution across the bicyclic system. mdpi.comnih.gov Studies on 4-substituted indoles have revealed that electron-withdrawing substituents can lead to more accurate predictions of excited state energies compared to electron-donating groups. nih.gov

The position of a substituent also has a substantial impact on biological activity, with steric parameters like molecular refractivity (MR) showing a high correlation with the observed effects. nih.gov For example, in a series of indole-2-carboxamides, replacing methyl groups with metabolically stable halogens like chlorine at the 4- and 6-positions led to a significant increase in activity against Mycobacterium tuberculosis. rsc.org This highlights how substitutions on the benzene (B151609) portion of the indole scaffold can fine-tune the molecule's properties. Similarly, studies on 6,7-annulated-4-substituted indoles indicated that an amine at the C-4 position was a common feature among the most potent antiproliferative compounds. nih.gov

The following table summarizes the observed influence of various substituents on the indole scaffold based on published research findings.

Substituent PositionSubstituent TypeObserved EffectReference
4 & 6DichloroNearly three-fold increase in anti-TB activity compared to dimethyl analogues. rsc.org
5NitroDecreased binding affinity to benzodiazepine (B76468) receptors when replacing hydrogen. mdpi.com
6Bromo~10-fold increase in anti-TB activity compared to unsubstituted analogues. rsc.org
4AmineFeature in 8 of 9 most potent antiproliferative 6,7-annulated indoles. nih.gov
5PhenylCatalytic efficiency for insertion opposite a nontemplating DNA lesion is orders of magnitude greater than 5-fluoro or 5-amino derivatives. researchgate.net

Role of the Amino and Ester Groups in Molecular Recognition and Chemical Interactions

The amino and ester functional groups on the ethyl 4-amino-1H-indole-6-carboxylate scaffold are critical for its chemical personality, governing its ability to form specific interactions with other molecules. The indole nucleus itself, particularly the N-H group, is known to be important for interactions with certain receptors, potentially by forming hydrogen bonds. mdpi.commdpi.com

The ethyl carboxylate group at the C-6 position is a versatile functional group. The carbonyl oxygen acts as a hydrogen bond acceptor. mdpi.com The ester group as a whole can participate in dipole-dipole and van der Waals interactions. While less common, the ester can be hydrolyzed to a carboxylic acid, which dramatically changes its properties. A carboxyl group is ionizable, forming a carboxylate anion at physiological pH, which can then participate in strong ionic interactions or salt bridges with positively charged residues in a binding pocket. nih.gov The importance of a carboxyl group in ligand binding has been demonstrated for several receptors. nih.gov In some cases, replacing a carboxamide with a sulfonamide group has been explored to improve inhibitory activity. nih.gov

The interplay between the amino and ester groups, mediated by the indole scaffold, allows for a range of potential molecular recognition events. For instance, the simultaneous presence of a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the ester group) can lead to specific and oriented binding within a receptor site. The relative positioning of these groups on the indole ring creates a specific pharmacophore that can be recognized by biological macromolecules.

Design Principles for Modifying this compound for Specific Chemical Interactions

Modifying the structure of this compound to achieve specific chemical interactions requires a strategic approach based on established SAR principles. The indole nucleus serves as a versatile scaffold that can be systematically altered. mdpi.commdpi.comnih.gov

Modification of the Indole Scaffold:

Substitution on the Benzene Ring (Positions 4, 5, 6, 7): Introducing substituents at these positions is a primary strategy to modulate electronic properties and lipophilicity. As seen in related indole systems, adding halogens (e.g., chlorine, bromine) can enhance biological activity, potentially by increasing lipophilicity and facilitating passage through lipid membranes. rsc.org Conversely, polar groups could be introduced to increase water solubility. The choice between electron-donating and electron-withdrawing groups can fine-tune the pKa of the 4-amino group and the reactivity of the ring. nih.gov

Substitution on the Pyrrole (B145914) Ring (Positions 1, 2, 3): The indole N-H at position 1 is often crucial for activity, and its substitution can abolish or alter interactions. mdpi.com However, in some contexts, N-alkoxy substituents have been used to inhibit certain metabolic pathways. nih.gov Modifications at C2 and C3 are also common, though in the parent compound of interest, these are unsubstituted.

Modification of the Functional Groups:

The 4-Amino Group: This group can be alkylated to create secondary or tertiary amines, altering its basicity, hydrogen bonding capacity, and steric profile. It can also be acylated to form amides, which would change it from a basic group to a neutral, hydrogen-bond-donating/accepting moiety.

The 6-Ester Group: The ester can be readily modified. Changing the alcohol component (from ethyl to other alkyl or aryl groups) can alter steric bulk and lipophilicity. Saponification of the ester to the corresponding carboxylic acid introduces a negatively charged group, which can form strong ionic bonds. nih.gov Alternatively, the ester can be converted to an amide, introducing additional hydrogen bonding capabilities.

A key design principle is the concept of isosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to probe its importance. mdpi.com For example, the ester could be replaced with other groups of similar size to understand the role of the carbonyl oxygen.

Correlation of Computational Descriptors with Experimental Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the chemical structure of a compound with its biological or chemical activity. nih.govnih.govjocpr.com These models use computationally derived molecular descriptors to predict the activity of new or untested compounds.

Several types of descriptors are relevant for indole derivatives:

Electronic Descriptors: These include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and atomic charges (Mulliken or Hirshfeld). researchgate.netmdpi.com These descriptors quantify the electron-donating or -accepting ability of the molecule and can be correlated with its reactivity in processes like electrophilic aromatic substitution or its ability to engage in charge-transfer interactions. mdpi.com

Steric Descriptors: Parameters such as molecular volume, surface area, and molecular refractivity (MR) describe the size and shape of the molecule. nih.gov These are crucial for understanding how a molecule fits into a specific binding site.

Hydrophobicity Descriptors: The partition coefficient (log P) or its calculated equivalent (ClogP) is a measure of a molecule's lipophilicity. This descriptor is often strongly correlated with a compound's ability to cross cell membranes and can significantly influence its biological activity. rsc.org

In studies of indole derivatives, these descriptors have been successfully used to build predictive QSAR models. For example, a QSAR study on indole derivatives as antifungal agents found that activity was related to descriptors such as HATS3p, MATS5e, and RDF045. tandfonline.com Another study on indole-2-carboxylate (B1230498) derivatives established a QSAR model for cytotoxicity using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.net

A notable example of a direct correlation between a computational descriptor and experimental activity was observed for a series of indoleamide anti-TB agents. rsc.org The study found that increased lipophilicity, as measured by ClogP, was directly associated with higher anti-TB activity, likely because it facilitated the diffusion of the compounds through the lipid-rich mycobacterial cell wall. rsc.org

The table below illustrates the types of computational descriptors and their relevance in predicting the chemical reactivity and biological activity of indole analogues.

Descriptor TypeExample DescriptorRelevanceReference
ElectronicHOMO/LUMO energies, Atomic ChargesPredicts reactivity in chemical reactions and potential for charge-transfer interactions. researchgate.netmdpi.com
StericMolecular Refractivity (MR)Correlates with how well a molecule fits into a binding site; highly correlated with biological activity in some indole series. nih.gov
HydrophobicityClogPPredicts membrane permeability and can directly correlate with biological activity (e.g., anti-TB). rsc.org
TopologicalHATS3p, MATS5e, RDF045Used in QSAR models to correlate structure with antifungal activity. tandfonline.com

Chemical Modifications and Derivatization Strategies Based on Ethyl 4 Amino 1h Indole 6 Carboxylate

Synthesis of Novel Indole (B1671886) Derivatives from Ethyl 4-amino-1H-indole-6-carboxylate

The indole ring system is a prominent feature in numerous natural products and pharmacologically active compounds. The strategic functionalization of this compound allows for the generation of diverse libraries of indole derivatives with potential biological activities.

One common approach involves the modification of the indole nitrogen. For instance, alkylation of the nitrogen of ethyl indol-2-carboxylate has been successfully achieved using potassium hydroxide (B78521) in acetone. researchgate.net This method can be modulated to yield either N-alkylated esters or, by increasing the amount of base and water, the corresponding N-alkylated carboxylic acids directly. researchgate.netmdpi.com This highlights the potential for similar transformations on the this compound core, enabling the introduction of various alkyl and aryl groups at the N1-position.

Furthermore, the core indole structure can be elaborated through various synthetic methodologies. Classical methods like the Fischer, Bartoli, and Larock indole syntheses, among others, provide a foundation for constructing more complex indole-based molecules starting from appropriately substituted precursors. rsc.org While these methods are generally used for the initial construction of the indole ring, their principles can be adapted for further functionalization. For example, palladium-catalyzed cross-coupling reactions are instrumental in introducing aryl or other groups at specific positions of the indole nucleus, expanding the chemical space accessible from the starting aminocarboxylate.

Transformation of the Ester Group to Other Carboxylic Acid Derivatives (e.g., hydrazides, amides)

The ethyl ester group at the C6-position of this compound is a key handle for diversification. It can be readily converted into a variety of other functional groups, significantly altering the molecule's properties.

Hydrazide Formation: A common and important transformation is the conversion of the ester to a carbohydrazide. This is typically achieved through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate, often in a solvent like ethanol (B145695). researchgate.netmdpi.comrsc.org The resulting hydrazide is a valuable intermediate for synthesizing a range of heterocyclic compounds and other derivatives. For example, indol-2-carbohydrazide, formed from the corresponding ethyl ester, can be reacted with aldehydes and ketones to form hydrazones. researchgate.netmdpi.com

Amide Formation: The synthesis of amides from the ester is another crucial derivatization strategy. This can be accomplished through various methods. A direct approach involves the aminolysis of the ester with a primary or secondary amine, although this may require harsh conditions or catalysis. More sophisticated methods for amide bond formation have been developed, including those that proceed through the rearrangement of nitrile imines derived from hydrazonyl bromides, offering a versatile and efficient route to primary, secondary, and tertiary amides. nih.gov This particular method has been shown to be tolerant of a wide range of functional groups. nih.gov

The following table summarizes the transformation of the ester group into hydrazides and amides:

Starting MaterialReagent(s)ProductReference(s)
Ethyl indol-2-carboxylateHydrazine hydrate, EthanolIndol-2-carbohydrazide researchgate.netmdpi.com
N-2-nitrophenyl hydrazonyl bromidesAmineAmide nih.gov
Ethyl 4-aminobenzoateHydrazine hydrate, Ethanol4-Aminobenzohydrazide rsc.org

Chemical Derivatization of the Amino Group (e.g., acylation, alkylation, Schiff base formation)

The amino group at the C4-position is a primary site for chemical modification, offering numerous possibilities for introducing new functionalities and building more complex molecular architectures.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction forms an amide linkage, which can be used to introduce a wide range of substituents.

Alkylation: Alkylation of the amino group introduces alkyl or arylalkyl groups. This can be achieved using alkyl halides or other alkylating agents. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

Schiff Base Formation: The reaction of the primary amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is often reversible and can be used to introduce a variety of substituents. The resulting imines can also serve as intermediates for further transformations, such as reduction to secondary amines.

Construction of Fused Heterocyclic Systems Involving the Indole Moiety

The indole nucleus of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry due to their often-potent biological activities.

One strategy involves utilizing the inherent reactivity of the indole ring, particularly at the C2 and C3 positions, in cyclization reactions. For example, the Pictet-Spengler reaction can be employed to construct β-carboline systems by reacting a tryptamine (B22526) derivative with an aldehyde or ketone. rsc.org While the starting material is an amine at C4, appropriate chemical manipulation could potentially lead to precursors suitable for such cyclizations.

Another approach involves the functional groups already present on the ring. For instance, the amino group at C4 and a suitably placed functional group at C3 or C5 could participate in a cyclization reaction to form a new fused ring. The transformation of ethyl 3-amino-1H-pyrazole-4-carboxylate into pyrazolo[5,1-c] researchgate.netrsc.orgresearchgate.nettriazine derivatives through diazotization and subsequent cyclization illustrates a similar principle that could be conceptually applied to the indole system. researchgate.net

Furthermore, the synthesis of compounds like perophoramidine, which involves a Fischer indole synthesis to create a tetracyclic indoline, showcases the potential for building intricate fused systems starting from indole precursors. rsc.org

Regioselective Functionalization of the Indole Core

Achieving regioselective functionalization of the indole core is crucial for synthesizing specific isomers and avoiding the formation of complex product mixtures. The inherent reactivity of the indole ring favors electrophilic substitution at the C3 position. However, modern synthetic methods allow for the functionalization of other positions, including those on the benzene (B151609) ring.

C4-Functionalization: Direct C-H functionalization at the C4 position of indoles is challenging due to the higher nucleophilicity of the pyrrole (B145914) ring. nih.gov However, the use of directing groups has enabled successful C4-olefination and arylation reactions. nih.gov For instance, a glycine-derived transient directing group has been used for the regioselective C4-arylation of indoles. nih.gov

C6-Functionalization: Direct and site-selective arylation at the C6 position of indoles has been achieved using a phosphinamide directing group and a copper catalyst. nih.gov This method is notable for its applicability to gram-scale synthesis and the ease of removal of the directing group. nih.gov

The following table provides examples of regioselective functionalization of the indole core:

PositionFunctionalizationMethodReference(s)
C4ArylationGlycine (B1666218) as transient directing group, Pd(OAc)₂, AgTFA nih.gov
C6ArylationN–P(O)tBu₂ as directing group, CuO catalyst nih.gov

Applications of Ethyl 4 Amino 1h Indole 6 Carboxylate in Organic Synthesis and Material Science

Ethyl 4-amino-1H-indole-6-carboxylate as a Versatile Synthetic Building Block

The structure of this compound, featuring an amino group, an ethyl carboxylate group, and a reactive indole (B1671886) core, makes it a highly valuable and versatile building block in organic synthesis. The amino group can act as a nucleophile or be transformed into various other functional groups, while the ethyl carboxylate moiety can undergo hydrolysis, amidation, or reduction. Furthermore, the indole ring itself can participate in various chemical transformations, including electrophilic substitution and transition metal-catalyzed cross-coupling reactions.

The reactivity of related indole carboxylates has been demonstrated in numerous studies. For instance, ethyl 1H-indole-2-carboxylates can be readily N-alkylated, and the resulting esters can be further modified. researchgate.net The carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for further derivatization, such as the formation of amides through coupling with amines. arkat-usa.org This versatility allows for the construction of complex molecular architectures, making indole derivatives like this compound sought-after starting materials in the synthesis of functionalized molecules for medicinal chemistry and materials science. chemimpex.com

Table 1: Potential Reactions of this compound as a Synthetic Building Block

Functional GroupPotential ReactionProduct Type
Amino GroupAcylation, Alkylation, DiazotizationAmides, Secondary/Tertiary Amines, Azo Compounds
Ethyl CarboxylateHydrolysis, Amidation, ReductionCarboxylic Acids, Amides, Primary Alcohols
Indole N-HAlkylation, ArylationN-Substituted Indoles
Indole C-HHalogenation, Nitration, Friedel-CraftsSubstituted Indoles

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

Indole derivatives are fundamental precursors for the synthesis of a vast range of complex heterocyclic scaffolds, many of which exhibit significant biological activity. The functional groups present in this compound provide multiple points for cyclization reactions, enabling the construction of fused ring systems. For example, the amino and carboxylate groups can be utilized to form fused pyrimidones or other heterocyclic rings.

Palladium-catalyzed reactions have emerged as a powerful tool for the functionalization of indoles and the synthesis of complex structures. longdom.org For instance, the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halide with a boronic acid, is a widely used method for forming carbon-carbon bonds. nih.govmdpi.com While direct examples with this compound are scarce, the principles can be applied to its halogenated derivatives to introduce aryl or heteroaryl substituents, thereby expanding its synthetic utility. The development of such complex heterocyclic systems is crucial for the discovery of new therapeutic agents and functional materials.

Table 2: Examples of Heterocyclic Scaffolds Derived from Indole Precursors

Indole PrecursorReaction TypeResulting HeterocycleReference
Ethyl 1H-indole-2-carboxylateHydrazinolysis and cyclizationIndolyl-thiazole mdpi.com
2-Iodo-N-(propa-1,2-dien-1-yl)-anilinesPalladium-catalyzed keteniminationIndole-3-acetamide mdpi.com
Ethyl 2-(1H-indol-2-yl)acetatesIntramolecular cyclizationIndole-based alkaloids longdom.org

Potential in the Development of Advanced Materials

The unique electronic and photophysical properties of the indole scaffold make it an attractive component for the design of advanced organic materials. These materials find applications in various fields, including electronics and renewable energy.

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics photosynthesis to convert sunlight into electricity. core.ac.uk The efficiency of DSSCs heavily relies on the properties of the organic dye used as a sensitizer. Indole-based dyes have been investigated for this purpose due to their excellent electron-donating ability and tunable photophysical properties. nih.gov

The general structure of an organic dye for DSSCs consists of a donor, a π-conjugated spacer, and an acceptor/anchoring group. The amino group in this compound can act as an effective electron donor, while the indole ring can be part of the π-conjugated system. The carboxylate group can be hydrolyzed to a carboxylic acid, which can then serve as an anchoring group to bind the dye to the surface of a semiconductor like titanium dioxide (TiO₂). mdpi.com The modular nature of dye synthesis allows for the fine-tuning of the absorption spectrum and energy levels of the dye to maximize the efficiency of the solar cell. nih.gov

Beyond DSSCs, indole derivatives are being explored for their potential in a variety of other functional materials. The ability of the indole nucleus to participate in π-π stacking interactions and form ordered structures makes it suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). A related compound, 6-Amino-1H-indole-7-carboxylic acid ethyl ester, has been noted for its applications in the development of novel materials, including polymers with enhanced properties. chemimpex.com This suggests that this compound could similarly be utilized as a monomer or a key building block in the synthesis of functional polymers with tailored electronic and optical properties.

Future Research Directions and Emerging Opportunities for Ethyl 4 Amino 1h Indole 6 Carboxylate

Development of More Efficient and Sustainable Synthetic Routes

The imperative for green chemistry is reshaping the synthesis of indole (B1671886) derivatives. nih.govrsc.org Traditional methods, while effective, often rely on harsh conditions, toxic solvents, and metal catalysts, presenting environmental and economic challenges. nih.gov Future research will undoubtedly focus on developing more sustainable and efficient pathways to Ethyl 4-amino-1H-indole-6-carboxylate.

Key areas of development include:

Catalyst Innovation: The exploration of novel, recyclable catalysts is a paramount objective. researchgate.net This includes the use of heterogeneous catalysts, organocatalysts, and biocatalysts to minimize waste and improve reaction efficiency.

Green Solvents: A significant shift towards the use of environmentally benign solvents such as water, ethanol (B145695), deep eutectic solvents (DESs), and bio-based alternatives like ethyl lactate (B86563) is anticipated. rsc.org

Energy-Efficient Techniques: The adoption of microwave irradiation, ultrasound-assisted synthesis, and flow chemistry offers pathways to reduce energy consumption and reaction times. rsc.orgacs.org

Renewable Starting Materials: A long-term goal is the utilization of renewable feedstocks, such as those derived from lignin, to create a truly sustainable production cycle for indole compounds. rsc.org

Recent advancements in the Fischer indole synthesis, a cornerstone of indole chemistry, exemplify this trend. acs.orgwikipedia.org Researchers are exploring modifications like the Buchwald modification, which employs palladium catalysis for cross-coupling reactions, and are investigating the reaction mechanism in greater detail to optimize conditions. wikipedia.orgacs.orgacs.org The development of one-pot, multi-component reactions also presents a promising strategy for creating complex indole derivatives with high atom economy. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize the discovery and development of new molecules. nih.govnih.gov For this compound and its derivatives, these computational tools offer unprecedented opportunities.

Future applications of AI and ML in this field include:

Predictive Modeling: Machine learning models can be trained on large datasets of chemical reactions to predict reaction outcomes, including yield and selectivity. beilstein-journals.orgchemrxiv.org This can significantly reduce the number of experiments required, saving time and resources.

De Novo Design: AI algorithms can be used to design novel indole derivatives with specific desired properties. springernature.com By learning the structure-activity relationships from existing data, these models can propose new molecules with enhanced biological activity or improved physicochemical properties. nih.gov

Reaction Optimization: Bayesian optimization and other active learning strategies can be employed to efficiently explore the vast parameter space of a chemical reaction and identify the optimal conditions with a minimal number of experiments. nih.govrsc.org

Property Prediction: AI can predict various properties of new compounds, including their toxicity, biodegradability, and pharmacokinetic profiles, accelerating the drug discovery pipeline. mdpi.com

The integration of high-throughput experimentation with machine learning workflows will be crucial for generating the large, high-quality datasets needed to train robust and accurate models. beilstein-journals.org

Advanced In Situ Spectroscopic Studies of Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and controlling product formation. Advanced in situ spectroscopic techniques provide a window into the dynamic changes occurring during a chemical transformation, allowing for the direct observation of intermediates and transition states.

Future research in this area will likely involve:

Real-time Monitoring: Techniques such as in situ NMR, IR, and Raman spectroscopy can be used to monitor the progress of indole synthesis in real-time. This data is invaluable for elucidating complex reaction networks and identifying key intermediates.

Kinetic Analysis: By tracking the concentration of reactants, intermediates, and products over time, detailed kinetic models can be developed. These models are essential for understanding the factors that control reaction rates and selectivity.

Mechanistic Elucidation: The combination of in situ spectroscopy with computational modeling can provide a comprehensive picture of the reaction mechanism at the molecular level. For instance, spectroscopic studies on substituted indoles have provided insights into the influence of substituents on their electronic transitions. nih.gov

These studies are not only of academic interest but also have practical implications for scaling up reactions and ensuring process safety and reproducibility in industrial settings.

Exploration of Novel Chemical Reactivity and Catalysis

The indole scaffold is a versatile platform for chemical functionalization. acs.org The specific substitution pattern of this compound, with an amino group at the 4-position and an ester at the 6-position, opens up unique avenues for exploring novel reactivity.

Future research directions include:

Site-Selective Functionalization: Developing methods for the selective functionalization of the indole core at positions other than the highly reactive C3 position is a significant challenge. acs.org Research into directing groups and novel catalytic systems will be crucial for accessing a wider range of substituted indole derivatives. nih.govacs.orgnih.gov

Catalyst Development: The indole nucleus itself can be incorporated into ligands for transition metal catalysts, creating new catalytic systems with unique properties. acs.org The amino and ester groups of this compound could play a key role in coordinating to metal centers.

Asymmetric Catalysis: The development of enantioselective methods for the synthesis of chiral indole derivatives is of great importance, particularly for pharmaceutical applications. sciencedaily.com This includes the design of chiral catalysts that can control the stereochemical outcome of reactions involving the indole core.

Novel Cyclization Strategies: Exploring new ways to construct the indole ring system, as well as to build additional rings onto the indole core, will lead to the discovery of novel heterocyclic scaffolds with interesting biological activities. beilstein-journals.org

The reactivity of the amino group, for example, could be exploited in C-N bond-forming reactions, while the ester group could be a handle for further derivatization.

Expanding Applications in Niche Chemical Fields

While the primary focus for many indole derivatives is in medicinal chemistry, the unique electronic and structural features of this compound suggest potential applications in other specialized areas of chemistry.

Emerging opportunities may be found in:

Materials Science: Indole-containing polymers and materials are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties of this compound could be advantageous in these applications.

Sensing and Recognition: The indole nucleus can participate in hydrogen bonding and π-π stacking interactions, making it a useful motif for the design of molecular sensors and receptors for specific anions or cations. rsc.org The amino and carboxylate groups could enhance these interactions.

Agrochemicals: Indole derivatives have a long history of use as plant growth regulators and herbicides. Further research could explore the potential of this compound and its derivatives in this field.

The exploration of these niche applications will require interdisciplinary collaborations between synthetic chemists, materials scientists, and biologists to fully realize the potential of this versatile molecule.

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 4-amino-1H-indole-6-carboxylate, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the indole scaffold. For example, a nitro group at position 4 can be introduced via nitration of ethyl 1H-indole-6-carboxylate, followed by reduction (e.g., catalytic hydrogenation or SnCl₂/HCl) to convert the nitro group to an amine . Reaction conditions such as temperature (e.g., 0–5°C for nitration) and solvent choice (e.g., ethanol for reduction) critically influence yield and purity. Contamination by regioisomers (e.g., 5-nitro derivatives) must be minimized through precise stoichiometry and reaction monitoring (TLC or HPLC) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~4.2–4.4 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ 6.5–8.0 ppm). The amino group (NH₂) may appear as a broad singlet at δ ~5.5 ppm in DMSO-d₆ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 205.1 (calculated for C₁₁H₁₂N₂O₂). Fragmentation patterns (e.g., loss of COOEt) confirm structural integrity .
  • IR Spectroscopy : Stretching vibrations for NH₂ (~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹) are diagnostic .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Antiviral Activity : Plaque reduction assays (e.g., against influenza A) using MDCK cells, with EC₅₀ calculated via dose-response curves .
  • Anti-inflammatory Activity : Inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages (e.g., RAW 264.7 cells), measured via ELISA .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For example:

  • Electrophilic Substitution : The amino group at position 4 directs electrophiles to the electron-rich indole ring. Fukui indices (f⁺) from DFT identify nucleophilic regions (e.g., C3 and C5 positions) .
  • Hydrogen Bonding : Molecular dynamics simulations (e.g., using GROMACS) model interactions with biological targets (e.g., kinases), highlighting key hydrogen bonds between NH₂ and catalytic residues .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity : Impurities (e.g., regioisomers) skew results. Use HPLC (≥95% purity) and orthogonal characterization (e.g., HRMS) .
  • Assay Variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and replicate across multiple cell lines .
  • Solubility : Poor solubility in DMSO/PBS can reduce apparent activity. Optimize solvent systems (e.g., β-cyclodextrin inclusion complexes) .

Q. How do crystallographic techniques determine the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves:

  • Hydrogen Bonding : The NH₂ group forms intermolecular H-bonds with carbonyl oxygen (O···H distance ~2.1 Å), stabilizing crystal packing .
  • Torsion Angles : The ethyl ester group adopts a planar conformation (torsion angle ~180°), minimizing steric hindrance . Challenges include twinning in low-symmetry space groups (e.g., P2₁/c), resolved via TWINABS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.